rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C9H10ClF2N |
|---|---|
Molecular Weight |
205.63 g/mol |
IUPAC Name |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9-;/m1./s1 |
InChI Key |
IMYLOCHFFLYHPS-SOWVLMPRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Routes
Route via Cyclopropanecarboxylic Acid Intermediate (Patent EP2644590A1)
- Step 1: Starting from 3,4-difluorobenzaldehyde, a Knoevenagel condensation with malonic acid in the presence of pyridine and piperidine yields (E)-3-(3,4-difluorophenyl)-2-propenoic acid.
- Step 2: Conversion to the corresponding acid chloride using thionyl chloride.
- Step 3: Esterification with L-menthol to form a chiral ester.
- Step 4: Cyclopropanation with dimethylsulfoxonium methylide in DMSO under basic conditions to yield a chiral cyclopropanecarboxylate.
- Step 5: Hydrolysis of the ester to the corresponding cyclopropanecarboxylic acid.
- Step 6: Conversion to acyl chloride followed by azide formation and Curtius rearrangement to yield the cyclopropanamine.
- Step 7: Formation of the hydrochloride salt directly from the amine without isolation of the free base.
This route emphasizes stereochemical control and uses chiral auxiliaries and catalysts to obtain the (1R,2R) enantiomer with high enantiomeric excess.
Route via CBS Asymmetric Reduction and Hofmann Rearrangement (Patent CN104974017B)
- Step 1: Preparation of a key intermediate (compound V) via CBS (Corey-Bakshi-Shibata) asymmetric reduction of a ketone precursor (compound VI) using a chiral oxazaborolidine catalyst (structure VII) and borane reducing agents (borane-tetrahydrofuran or borane-N,N-diethylaniline).
- Step 2: Cyclopropanation of compound V to obtain compound IV.
- Step 3: Conversion of compound IV to an amide, followed by Hofmann rearrangement to yield the cyclopropanamine (compound II).
- Step 4: Formation of the D-mandelic acid salt of the amine (compound I) for purification and isolation.
This method provides an enantioselective approach with well-defined stereochemistry and uses classical amide-to-amine transformations.
Laboratory-Scale Synthesis (Benchchem Data)
- Starting Material: (1R)-1-(3’,4’-difluorophenyl)-3-nitro-propan-1-ol.
- Cyclopropanation: Using triphenylphosphine and diethyl azodicarboxylate in benzene to form (1S,2R)-2-(3’,4’-difluorophenyl)-1-nitrocyclopropane.
- Reduction: Catalytic hydrogenation with palladium catalyst and zinc dust to reduce the nitro group to an amine.
- Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.
This route is typical for laboratory synthesis, emphasizing the reduction of nitro groups and salt formation for stability.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|
| Knoevenagel condensation | Pyridine, piperidine | Room temperature | Forms unsaturated acid intermediate |
| Acid chloride formation | Thionyl chloride | Reflux in toluene | Converts acid to acid chloride |
| Esterification | L-menthol, pyridine | Room temperature | Chiral auxiliary introduction |
| Cyclopropanation | Dimethylsulfoxonium methylide, NaH/NaOH, DMSO | Room temperature | Stereoselective ring closure |
| Hydrolysis | LiOH or NaOH | Aqueous methanol | Converts ester to acid |
| Azide formation | Sodium azide, tert-butylammonium bromide | Aprotic solvent (e.g., toluene) | Prepares for Curtius rearrangement |
| Curtius rearrangement | Heat | Thermal rearrangement | Amine formation |
| CBS asymmetric reduction | Chiral oxazaborolidine catalyst, borane-THF | Low temperature (-20 to 0 °C) | Enantioselective ketone reduction |
| Hofmann rearrangement | Bromine, base (NaOH) | Aqueous solution | Converts amide to amine |
| Salt formation | HCl (37%) | Room temperature, 2 h | Forms stable hydrochloride salt |
Purification and Characterization
- The hydrochloride salt is typically isolated by precipitation upon addition of hydrochloric acid to the amine solution.
- Crystalline forms can be obtained by recrystallization from methanol/water mixtures.
- Characterization includes melting point determination (DSC onset ~200 °C), X-ray diffraction for stereochemical confirmation, and chromatographic purity assessment.
- Enantiomeric purity is often confirmed by chiral HPLC or crystallization of diastereomeric salts.
Full Research Findings and Data Integration
Yield and Purity Data
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| CBS asymmetric reduction route | ~70-80 | >98 | High stereoselectivity |
| Knoevenagel/cyclopropanation | 65-75 | >95 | Scalable for industrial use |
| Nitro reduction route | 70-76 | >95 | Suitable for lab-scale synthesis |
Stereochemical Outcomes
- The preferred stereochemistry for the active form is (1R,2R).
- Asymmetric catalysts and chiral auxiliaries are critical for achieving high enantiomeric excess.
- Diastereomeric salt formation with chiral acids (e.g., D-mandelic acid) facilitates enantiomer separation.
Industrial Considerations
- The process avoids hazardous reagents such as diazomethane and diphenylphosphoryl azide, favoring safer and more economical reagents.
- Continuous flow reactors and optimized conditions improve yield and reproducibility.
- The direct formation of hydrochloride salt without isolating the free amine base reduces process steps and improves safety.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the difluorophenyl group to a more reduced state, such as a hydrofluorophenyl group.
Substitution: The compound can participate in substitution reactions, where the difluorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Imines, nitriles
Reduction: Hydrofluorophenyl derivatives
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. rel-(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine Hydrochloride
- CAS : 1807938-62-0
- Molecular Formula : C₉H₁₀Cl₂FN
- Molecular Weight : 222.08 g/mol
- Key Differences: Substituents: 4-chloro and 3-fluoro groups (vs. 3,4-difluoro in the parent compound).
b. rac-(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine Hydrochloride
- Substituents : 2,3-difluoro configuration (vs. 3,4-difluoro).
- Impact : Altered electronic effects and steric hindrance may reduce binding affinity to target receptors compared to the 3,4-difluoro isomer .
c. rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine
Substituent Variations on the Cyclopropane Core
a. trans-rel-(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride
- CAS : 1287760-01-3
- Molecular Formula : C₄H₇ClF₃N
- Molecular Weight : 161.55 g/mol
- Key Differences :
b. rel-(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine
- Substituents : 2-(Trifluoromethyl)phenyl group.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|---|
| This compound | 1156491-10-9 | C₉H₁₀ClF₂N | 205.63 | 3,4-difluorophenyl | Ticagrelor intermediate |
| rel-(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride | 1807938-62-0 | C₉H₁₀Cl₂FN | 222.08 | 4-chloro, 3-fluorophenyl | Research intermediate |
| rac-(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride | - | C₉H₁₀ClF₂N | ~205.63 | 2,3-difluorophenyl | Preclinical studies |
| trans-rel-(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride | 1287760-01-3 | C₄H₇ClF₃N | 161.55 | trifluoromethyl | Pharmaceutical synthesis |
Research Findings and Implications
- Electron Effects: The 3,4-difluorophenyl group in the parent compound enhances electron-withdrawing properties, improving binding to the P2Y₁₂ receptor compared to mono-fluorinated analogs .
- Lipophilicity : Chlorinated analogs (e.g., 4-chloro-3-fluoro derivative) exhibit higher logP values, which may improve membrane permeability but increase toxicity risks .
- Stereochemical Purity : Impurities like urea derivatives in Ticagrelor synthesis underscore the need for rigorous quality control of the parent compound .
Biological Activity
rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropanamine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence various pharmacological effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H10ClF2N
- Molecular Weight : 205.63 g/mol
- CAS Number : 1156491-10-9
The compound features a cyclopropane ring substituted with a difluorophenyl group, which is crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects:
- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as dopamine and serotonin, suggesting potential applications in treating mood disorders.
- Antidepressant Activity : In animal models, it has shown promise as an antidepressant agent, possibly through the modulation of monoaminergic systems.
- Antinociceptive Effects : Studies have indicated that this compound may possess analgesic properties, providing relief from pain without the side effects commonly associated with traditional analgesics.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antidepressant Effects :
- Pain Relief Mechanism :
- Neurotransmitter Interaction :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
